
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde, also known as PPIC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPIC is a piperazine derivative that has a carbonyl group and a phenylpropanoyl substituent attached to the piperazine ring. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mécanisme D'action
The mechanism of action of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been shown to inhibit the production of nitric oxide (NO), which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its high yield of synthesis, which makes it readily available for scientific research applications. Additionally, 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has shown promising results in various fields of science, including medicinal chemistry and fluorescence spectroscopy. However, one limitation of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde. One direction is to further investigate its mechanism of action and its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions. Additionally, 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be used as a precursor for the synthesis of other piperazine derivatives, which can be studied for their potential applications in various fields of science.
Méthodes De Synthèse
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde can be synthesized using different methods, including the reaction of piperazine with 3-phenylpropanoyl chloride, followed by oxidation of the resulting intermediate. Another method involves the reaction of piperazine with 3-phenylpropanal, followed by oxidation with potassium permanganate. These methods have been optimized to produce high yields of 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde.
Applications De Recherche Scientifique
4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has been studied for its potential applications in various fields of science. It has shown promising results in medicinal chemistry, where it has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(3-phenylpropanoyl)-1-piperazinecarbaldehyde has also been studied for its potential as a fluorescent probe for the detection of metal ions. Additionally, it has been studied for its potential as a precursor for the synthesis of other piperazine derivatives.
Propriétés
IUPAC Name |
4-(3-phenylpropanoyl)piperazine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-12-15-8-10-16(11-9-15)14(18)7-6-13-4-2-1-3-5-13/h1-5,12H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQIAGOIEKJMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropanoyl)piperazine-1-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

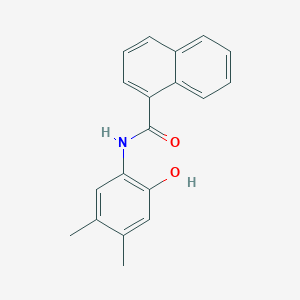
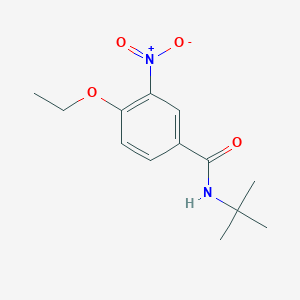

![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5698135.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)
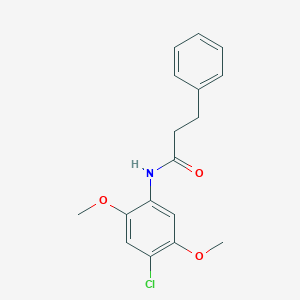

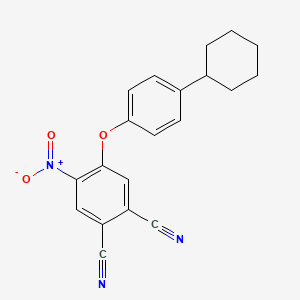
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)
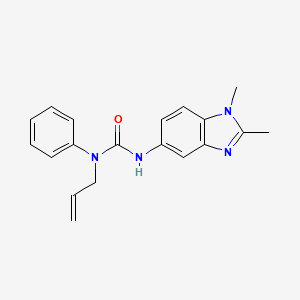
![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
